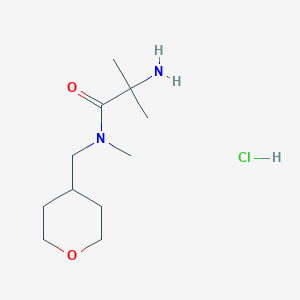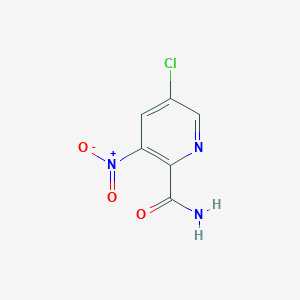
1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one
Übersicht
Beschreibung
1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one, commonly known as 4-Cl-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its stimulant effects. 4-Cl-PVP is a potent psychostimulant that is chemically similar to other cathinones such as α-PVP and MDPV. It has been found to be a powerful central nervous system stimulant and is known to cause euphoria, increased energy, and heightened alertness.
Wissenschaftliche Forschungsanwendungen
Electron Capture Processes in Organic Halides
The study by Bertin and Hamill (1964) on electron capture processes in organic halides examines the interactions of chloromethane derivatives in hydrocarbon matrices. This research, focusing on electron capture cross sections, provides insights into the behavior of halogenated compounds in rigid environments, relevant to understanding the electron affinity and reactivity of chloropyridinyl derivatives (Bertin & Hamill, 1964).
Monoamine Uptake Inhibitors
Research on pyrovalerone analogues, including 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, highlights the potential of such compounds as monoamine uptake inhibitors, specifically targeting dopamine and norepinephrine transporters. This study opens pathways for exploring "1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one" in neurotransmission and pharmacological applications (Meltzer et al., 2006).
Spectroscopic Identification of Cathinones
Identification and derivatization of cathinones through spectroscopic studies, as conducted by Nycz et al. (2016), offer a methodology for characterizing halogenated pyridine derivatives. This approach can be applied to study the structural and electronic properties of "1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one" (Nycz et al., 2016).
Iron(III) Extraction and Separation
The study on selective extraction and separation of iron(III) using 4-methylpentan-2-ol by Gawali and Shinde (1974) delves into the extraction efficiency of metal ions, which might suggest potential applications of "1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one" in analytical and separation sciences (Gawali & Shinde, 1974).
Antifungal, Antibacterial, and Antiviral Activities
Li et al. (2015) synthesized and studied the biological activities of a complex containing a similar halopyridinyl moiety, demonstrating significant antifungal and antiviral effects. This suggests potential biomedical applications of "1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one" in developing new therapeutic agents (Li et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-chloropyridin-4-yl)-2-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-4-8(2)11(14)9-5-6-13-7-10(9)12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIMTXWWRNJSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)C1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696457 | |
| Record name | 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one | |
CAS RN |
898785-63-2 | |
| Record name | 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)



![4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1465028.png)
![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)

![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)
![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)

![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)
